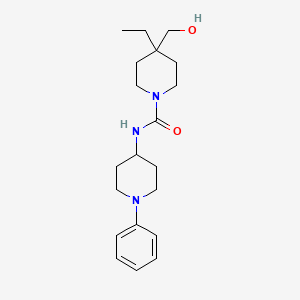![molecular formula C16H21N3O2 B6637318 [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B6637318.png)
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone, also known as EI, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields. EI is a small molecule that exhibits a unique pharmacological profile, making it a promising candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone can inhibit the proliferation of various cancer cell lines and induce cell cycle arrest and apoptosis. Additionally, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been shown to exhibit anti-inflammatory and analgesic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has several advantages that make it a promising candidate for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. Additionally, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone exhibits a unique pharmacological profile, making it a valuable tool for drug discovery and development. However, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone also has several limitations, including its low solubility and stability, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone. One area of interest is the development of novel therapeutics based on [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone's unique pharmacological profile. Additionally, further studies are needed to elucidate the mechanism of action of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone and its potential applications in various fields. Finally, the optimization of the synthesis of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone may lead to the development of more efficient and cost-effective methods for producing this compound.
Métodos De Síntesis
The synthesis of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone involves a multi-step process that begins with the reaction of 4-methylpiperidine with formaldehyde to form 4-methylpiperidin-4-ol. The resulting compound is then reacted with 5-bromo-1H-indazole to form [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone. The synthesis of [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been optimized to yield high purity and yield, making it suitable for various applications.
Aplicaciones Científicas De Investigación
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Additionally, [4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone has been shown to modulate various signaling pathways, making it a promising candidate for the development of novel therapeutics.
Propiedades
IUPAC Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-2-16(11-20)5-7-19(8-6-16)15(21)12-3-4-14-13(9-12)10-17-18-14/h3-4,9-10,20H,2,5-8,11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVPAOUQIFCFKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C2=CC3=C(C=C2)NN=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-ethyl-4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(1,3-Thiazol-2-ylmethyl)pyrrolidin-2-yl]propan-2-ol](/img/structure/B6637250.png)

![4-hydroxy-N-[1-(2-pyrazol-1-ylphenyl)ethyl]thiane-4-carboxamide](/img/structure/B6637279.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-[2-(4-methylphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B6637284.png)
![1-[3-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-3-oxopropyl]-3,4-dihydroquinolin-2-one](/img/structure/B6637289.png)
![(2-Cyclobutyloxypyridin-4-yl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6637295.png)
![1-hydroxy-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B6637308.png)
![N-[2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B6637309.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(3-phenylimidazol-4-yl)methanone](/img/structure/B6637314.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B6637325.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-[3-(4-fluorophenyl)furan-2-yl]methanone](/img/structure/B6637332.png)
![[4-Ethyl-4-(hydroxymethyl)piperidin-1-yl]-(5-phenylpyridin-3-yl)methanone](/img/structure/B6637338.png)